5,6'-Dichloro-[2,3']bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6’-Dichloro-[2,3’]bipyridine is a heterocyclic organic compound that belongs to the bipyridine family. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond. The compound’s molecular formula is C10H6Cl2N2, and it has a molecular weight of 225.07 g/mol . Bipyridines are known for their versatility and are widely used in various fields such as coordination chemistry, organic synthesis, and materials science.
Preparation Methods
The synthesis of 5,6’-Dichloro-[2,3’]bipyridine can be achieved through several methods, including metal-catalyzed cross-coupling reactions. Common synthetic routes involve the use of palladium-catalyzed Suzuki coupling, Stille coupling, and Negishi coupling reactions . These reactions typically require the use of halogenated pyridine derivatives and organometallic reagents under specific reaction conditions. For example, the Suzuki coupling reaction involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial production methods for bipyridine derivatives often involve large-scale reactions using similar catalytic processes. The choice of reaction conditions, such as temperature, solvent, and catalyst, can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
5,6’-Dichloro-[2,3’]bipyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6’-Dichloro-[2,3’]bipyridine is primarily related to its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers . These metal complexes can participate in various catalytic processes, including hydrogenation, oxidation, and cross-coupling reactions . The compound’s unique electronic properties also enable it to act as a redox mediator in electrochemical applications .
Comparison with Similar Compounds
5,6’-Dichloro-[2,3’]bipyridine can be compared with other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 6,6’-bipyridine. Each of these compounds has distinct structural and electronic properties that influence their reactivity and applications :
2,2’-Bipyridine: Known for its strong coordination ability with transition metals, widely used in catalysis and coordination chemistry.
4,4’-Bipyridine: Commonly used in the synthesis of viologens, which are important in electrochromic devices and redox flow batteries.
6,6’-Bipyridine:
5,6’-Dichloro-[2,3’]bipyridine stands out due to the presence of chlorine atoms, which can influence its reactivity and coordination behavior, making it a valuable compound for specific applications in chemistry and industry .
Properties
Molecular Formula |
C10H6Cl2N2 |
---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-chloro-5-(5-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H |
InChI Key |
KETBHJIHSXFEIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.